PROTAC ER|A Degrader-7
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Overview
Description
PROTAC ER|A Degrader-7 is a proteolysis-targeting chimera (PROTAC) compound designed to target and degrade estrogen receptor alpha (ERα) in estrogen receptor-positive breast cancer cells. This compound leverages the ubiquitin-proteasome system to selectively degrade the estrogen receptor, thereby inhibiting the growth of cancer cells that rely on this receptor for proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ER|A Degrader-7 involves the conjugation of a ligand that binds to the estrogen receptor with a ligand that recruits an E3 ubiquitin ligase. These two ligands are connected via a linker. The synthetic route typically involves:
Ligand Synthesis: The estrogen receptor ligand and the E3 ligase ligand are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A bifunctional linker is attached to one of the ligands.
Conjugation: The second ligand is then conjugated to the linker, forming the final PROTAC molecule
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This typically includes:
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions for each step of the synthesis.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and efficacy of the compound
Chemical Reactions Analysis
Types of Reactions
PROTAC ER|A Degrader-7 undergoes several types of chemical reactions, including:
Conjugation Reactions: Formation of the PROTAC molecule involves conjugation reactions between the ligands and the linker.
Ubiquitination: Once inside the cell, the PROTAC molecule facilitates the ubiquitination of the estrogen receptor
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Ligands: Specific ligands for the estrogen receptor and E3 ubiquitin ligase.
Linkers: Bifunctional linkers that can be attached to both ligands.
Catalysts: Catalysts to facilitate the conjugation reactions
Major Products
The major product of these reactions is the this compound molecule, which is capable of binding to both the estrogen receptor and the E3 ubiquitin ligase, leading to the degradation of the estrogen receptor .
Scientific Research Applications
PROTAC ER|A Degrader-7 has several scientific research applications, including:
Cancer Research: Used to study the degradation of estrogen receptors in breast cancer cells and to develop new cancer therapies
Drug Development: Serves as a model for developing other PROTAC molecules targeting different proteins
Biological Studies: Helps in understanding the role of estrogen receptors in various biological processes
Mechanism of Action
PROTAC ER|A Degrader-7 exerts its effects by forming a ternary complex with the estrogen receptor and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor inhibits the growth of estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Similar Compounds
Vepdegestrant (ARV-471): Another PROTAC molecule targeting the estrogen receptor.
ERD-3111 and UM-ERD-4001: Other estrogen receptor degraders currently in development.
Uniqueness
PROTAC ER|A Degrader-7 is unique in its specific design and efficacy in targeting and degrading the estrogen receptor in breast cancer cells. Its ability to form a stable ternary complex and effectively induce ubiquitination and degradation of the estrogen receptor sets it apart from other similar compounds .
Properties
Molecular Formula |
C46H49F2N5O4 |
---|---|
Molecular Weight |
773.9 g/mol |
IUPAC Name |
(3S)-3-[6-[4-[[1-[4-[(1R,2S)-4,4-difluoro-6-hydroxy-2-(4-methylphenyl)-2,3-dihydro-1H-naphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C46H49F2N5O4/c1-29-2-4-31(5-3-29)39-26-46(47,48)40-25-36(54)11-13-38(40)43(39)32-6-8-34(9-7-32)51-18-16-30(17-19-51)27-50-20-22-52(23-21-50)35-10-12-37-33(24-35)28-53(45(37)57)41-14-15-42(55)49-44(41)56/h2-13,24-25,30,39,41,43,54H,14-23,26-28H2,1H3,(H,49,55,56)/t39-,41+,43-/m1/s1 |
InChI Key |
RKKWTKKUAWFCPD-UQLXXLJFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CC(C3=C([C@H]2C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)[C@H]9CCC(=O)NC9=O)C=CC(=C3)O)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(C3=C(C2C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O)C=CC(=C3)O)(F)F |
Origin of Product |
United States |
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